1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenylmethyl group, a methyl group, and a nitro group attached to the imidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 4-chlorophenylmethyl group: This step often involves the use of 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the 4-chlorophenylmethyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium hydroxide, and sulfuric acid. Major products formed from these reactions include amino derivatives, substituted phenylmethyl derivatives, and carboxylic acids.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its biological activity against certain diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE can be compared with other similar compounds, such as:
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: A nitroimidazole used as an antiprotozoal and antibacterial agent.
Ornidazole: A nitroimidazole with similar applications in treating infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other nitroimidazole derivatives.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-8-13-6-11(15(16)17)14(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYSXXHVPOUFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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